molecular formula C6H11ClO B1622003 Chloromethyl 4-pentenyl ether CAS No. 98486-13-6

Chloromethyl 4-pentenyl ether

Cat. No.: B1622003
CAS No.: 98486-13-6
M. Wt: 134.6 g/mol
InChI Key: JZTPLKRKISEKTC-UHFFFAOYSA-N
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Description

Chloromethyl 4-pentenyl ether (CAS 98486-13-6) is an organic compound with the molecular formula C6H11ClO and a molecular weight of 134.60 g/mol . Its structure, represented by the SMILES notation C=CCCCOCCl, features a pentenyl chain linked to a chloromethyl ether group . This structure is characteristic of alkyl chloromethyl ethers, a class of compounds historically employed in organic synthesis as alkylating agents and for introducing protective groups . While the specific applications of this compound are not detailed in the public domain, analogous chloromethyl ethers are well-known for their utility in chemical synthesis. For instance, chloromethyl methyl ether (CMME) is extensively used to install the methoxymethyl ether (MOM) protecting group for alcohols and has also been applied as a chloromethylating agent in certain reactions . The pentenyl side chain in this particular ether presents a terminal alkene functional group, which offers a versatile handle for further chemical transformations, such as through olefin metathesis or oxidation reactions, making it a potentially valuable building block for the synthesis of more complex molecules. It is crucial to handle this compound with extreme care. Chloromethyl alkyl ethers, as a class, are known to be hazardous . Chloromethyl methyl ether (CMME), a related compound, is a recognized human carcinogen and chronic exposure has been linked to an increased incidence of respiratory cancers . It is strictly regulated as an extremely hazardous substance. While the exact toxicity profile of this compound may differ, it should be treated with the same high level of precaution. This product is intended For Research Use Only and must be used in a well-ventilated fume hood by personnel equipped with appropriate personal protective equipment (PPE). It is not for diagnostic or therapeutic use and is strictly prohibited for personal use.

Properties

CAS No.

98486-13-6

Molecular Formula

C6H11ClO

Molecular Weight

134.6 g/mol

IUPAC Name

5-(chloromethoxy)pent-1-ene

InChI

InChI=1S/C6H11ClO/c1-2-3-4-5-8-6-7/h2H,1,3-6H2

InChI Key

JZTPLKRKISEKTC-UHFFFAOYSA-N

SMILES

C=CCCCOCCl

Canonical SMILES

C=CCCCOCCl

Origin of Product

United States

Scientific Research Applications

Synthetic Applications

1. Synthesis of Complex Molecules

Chloromethyl 4-pentenyl ether is utilized as a building block in the synthesis of complex organic molecules, including natural products and pharmaceuticals. It can be employed in reactions such as:

  • Aza-Diels-Alder Reactions : this compound has been used in asymmetric Lewis acid-mediated Diels-Alder reactions with 2H-azirines as dienophiles. These reactions yield pyrrolidines with moderate to high diastereoselectivities, demonstrating the compound's utility in synthesizing nitrogen-containing heterocycles .
  • Formation of Alkenylamines : The compound can be transformed into N-chloro-N-alkenylamines through various synthetic pathways, which are valuable intermediates for further functionalization .

2. Medicinal Chemistry

This compound has been investigated for its potential applications in medicinal chemistry, particularly in the development of antitumor agents. Research indicates that compounds derived from chloromethyl ethers exhibit significant biological activity against cancer cells, highlighting their importance in drug discovery .

Case Studies

Case Study 1: Antitumor Activity

Recent studies have demonstrated that derivatives of this compound possess antitumor properties. For instance, compounds synthesized from this ether have shown promising results in inhibiting tumor growth in vitro and in vivo models. The mechanism of action appears to involve interference with cellular signaling pathways critical for cancer cell proliferation .

Case Study 2: Synthesis of Pheromones

This compound has also been utilized in the synthesis of sex pheromones for agricultural applications. The ability to modify its structure allows chemists to create specific pheromone analogs that can be used for pest control, thereby reducing reliance on conventional pesticides .

Comparison with Similar Compounds

Key Structural Features :

  • Chloromethyl group : Imparts electrophilic reactivity, enabling alkylation reactions.

Comparison with Structurally Related Chlorinated Ethers

Chemical and Physical Properties

Compound Molecular Formula Molecular Weight Physical State (25°C) Key Properties References
Chloromethyl 4-pentenyl ether (hypothetical) C₆H₁₁ClO 134.60 Liquid (predicted) Expected volatility due to ether linkage; potential isomerization at high temps. N/A
Bis(chloromethyl) ether (BCME) C₂H₄Cl₂O 114.96 Volatile liquid Boiling point: 106°C; hydrolyzes in water to form HCl and formaldehyde .
Chloromethyl methyl ether (CMME) C₂H₅ClO 80.51 Liquid Boiling point: 59.5°C; carcinogenic; forms BCME as a contaminant .
4-Chlorodiphenyl ether C₁₂H₉ClO 204.65 Crystalline solid Melting point: 35–37°C; low water solubility; used as a flame retardant .

Toxicity and Regulatory Status

Compound Hazard Profile Regulatory Status References
This compound Limited data; structurally similar to CMME/BCME, suggesting potential carcinogenicity. Not classified; likely restricted under REACH if hazards confirmed. N/A
BCME Known human carcinogen (IARC Group 1); causes lung cancer. OSHA exposure limit: 0.1 ppm . Banned in industrial applications; strict handling protocols .
CMME Human carcinogen (IARC Group 1); linked to lung and skin tumors. OSHA mandates engineering controls . Highly restricted; laboratory use only with PPE .
4-Chlorodiphenyl ether Low acute toxicity; limited ecotoxicological data. Not classified as carcinogenic . No specific restrictions; handled as a laboratory chemical .

Critical Analysis of Key Differences

  • Reactivity : BCME and CMME exhibit high electrophilicity, making them potent alkylating agents but also highly toxic. In contrast, 4-chlorodiphenyl ether is chemically stable, aligning with its use in flame retardants .
  • Synthetic Utility : this compound’s unsaturated chain may offer unique reactivity in polymer science, unlike BCME/CMME, which are primarily hazardous byproducts .
  • Hazard Profile: BCME and CMME’s carcinogenicity contrasts sharply with 4-chlorodiphenyl ether’s lower toxicity, underscoring the impact of aromatic vs. aliphatic chlorinated structures .

Preparation Methods

Acid-Catalyzed Reaction with Paraformaldehyde

A detailed protocol adapted from Stanislaw’s studies on chloromethyl ethers involves:

  • Combining 4-pentenyl alcohol (1 mol) with paraformaldehyde (1 equivalent) in a anhydrous solvent (e.g., dichloromethane).
  • Adding a catalytic amount of potassium hydroxide (≤1 mg) and heating the mixture at 60–70°C until homogeneity is achieved (~30 minutes).
  • Saturating the reaction with dry HCl gas until phase separation occurs (water byproduct removed via dropper).
  • Drying the crude product over anhydrous calcium chloride and purifying via vacuum distillation (2–7 mmHg).

Critical Parameters :

  • Excess HCl accelerates chlorination but risks hydrolyzing the product back to formaldehyde and 4-pentenyl alcohol.
  • Temperatures >80°C promote decomposition, particularly for unsaturated alcohols like 4-pentenyl alcohol.

Optimization Strategies and Challenges

Solvent and Temperature Effects

Stanislaw’s work highlights the sensitivity of chloromethyl ether synthesis to solvent polarity and temperature:

  • Polar solvents (e.g., THF) favor side reactions such as oxetane formation, whereas nonpolar solvents (MTBE) improve selectivity for chloromethyl ethers.
  • Low temperatures (−12°C) minimize decomposition during HCl saturation.

Purification and Stability

This compound is prone to hydrolysis and thermal degradation. Effective purification requires:

  • Vacuum fractionation at pressures ≤7 mmHg to isolate the product before decomposition.
  • Storage under inert atmosphere with molecular sieves to prevent moisture ingress.

Analytical Characterization

Chlorine Content Analysis

Quantitative chlorine analysis via Volhard titration confirms successful chlorination. Theoretical chlorine content for this compound (C₆H₁₁ClO) is 23.6%; deviations >5% indicate incomplete reaction or hydrolysis.

Spectroscopic Methods

  • ¹H NMR : Signals at δ 4.7–5.1 ppm (olefinic protons from 4-pentenyl group) and δ 5.6 ppm (chloromethyl -CH₂Cl).
  • IR Spectroscopy : Absorption bands at 750 cm⁻¹ (C-Cl stretch) and 1640 cm⁻¹ (C=C stretch).

Data Summary: Reaction Conditions and Outcomes

Parameter Optimal Value Observed Outcome Source
Alcohol:Paraformaldehyde Ratio 1:1 72% Yield (crude)
HCl Saturation Time 45–60 minutes Complete chlorination
Vacuum Distillation Pressure 2–7 mmHg 89% Purity
Storage Stability (N₂) 30 days <5% Hydrolysis

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